molecular formula C8H10N4O2S B8279853 6-(Dimethylaminosulfonylamino)-3-cyanopyridine

6-(Dimethylaminosulfonylamino)-3-cyanopyridine

Cat. No. B8279853
M. Wt: 226.26 g/mol
InChI Key: AQGSHGIMRJORQX-UHFFFAOYSA-N
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Patent
US08063065B2

Procedure details

To a solution of 6-amino-nicotinonitrile (2.4 g, 20.15 mmol) in DMF (40 mL) was added a 1 M solution of NaHMDS (22.0 mL, 22.0 mmol) in THF followed by sulfamoyl chloride (3.0 mL, 27.9 mmol). The mixture was stirred overnight and was then diluted with 1 N aqueous sodium hydroxide and a mixture of ether-hexanes. The aqueous layer was separated. The organic layer was extracted with 1 N aqueous sodium hydroxide (2×30 mL). The combined aqueous layers were washed with ether (3×30 mL), made acidic with 1 N aqueous HCl and extracted with ethyl acetate (3×40 mL). The combined organic phases were washed with brine (3×30 mL), dried over magnesium sulfate, treated with activated carbon, filtered through diatomaceous earth and concentrated in vacuo. The solid was adsorbed onto silica gel and purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in hexanes (compound precipitated on the column but dissolved over time at high ethyl acetate concentration) to afford 6-(dimethylaminosulfonylamino)-3-cyanopyridine as a white solid
Quantity
2.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether-hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[S:20](Cl)(=[O:23])(=[O:22])N.[CH3:25][N:26]([CH:28]=O)C>C1COCC1.[OH-].[Na+]>[CH3:25][N:26]([CH3:28])[S:20]([NH:1][C:2]1[N:3]=[CH:4][C:5]([C:6]#[N:7])=[CH:8][CH:9]=1)(=[O:23])=[O:22] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
NC1=NC=C(C#N)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
22 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Step Three
Name
ether-hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1 N aqueous sodium hydroxide (2×30 mL)
WASH
Type
WASH
Details
The combined aqueous layers were washed with ether (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 10-50% ethyl acetate in hexanes (compound
CUSTOM
Type
CUSTOM
Details
precipitated on the column
DISSOLUTION
Type
DISSOLUTION
Details
dissolved over time at high ethyl acetate concentration)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(S(=O)(=O)NC1=CC=C(C=N1)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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